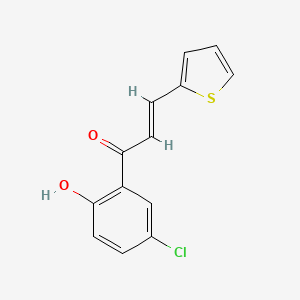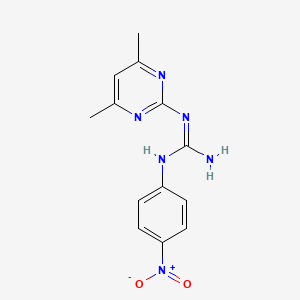![molecular formula C15H19NO3 B5910132 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one, also known as DMHP, is a synthetic compound that belongs to the coumarin family of organic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Applications De Recherche Scientifique
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter systems, such as the dopamine and serotonin systems. This makes it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and depression.
Mécanisme D'action
The exact mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to act as a modulator of neurotransmitter systems by binding to specific receptors in the brain. It has been shown to have a high affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to increased mood, motivation, and reward. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one in lab experiments is its high potency and selectivity for specific neurotransmitter systems. This makes it a useful tool for studying the effects of these systems on behavior and physiology. However, one of the limitations of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is its potential toxicity and side effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one. One area of interest is in the development of more selective and potent analogs of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one, which could have even greater potential for the treatment of neurological disorders. Another area of interest is in the study of the long-term effects of 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one on behavior and physiology, particularly in relation to addiction and substance abuse.
Conclusion
In conclusion, 8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one is a synthetic compound that has shown great promise for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Its high potency and selectivity for specific neurotransmitter systems make it a useful tool for studying the effects of these systems on behavior and physiology. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with formaldehyde, followed by alkylation with propyl bromide and N,N-dimethylamine. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
Propriétés
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-5-10-8-14(18)19-15-11(10)6-7-13(17)12(15)9-16(2)3/h6-8,17H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNXDAFYJKVSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}quinazoline](/img/structure/B5910063.png)

![ethyl [(2-methyl-4-nitro-1H-imidazol-5-yl)thio]acetate](/img/structure/B5910074.png)

![5,5'-[(2-hydroxy-5-nitrophenyl)methylene]bis(2-methyl-4,6-pyrimidinediol)](/img/structure/B5910092.png)
![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)

![7-amino-2-methyl-4-oxo-5-(3-pyridinyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5910125.png)
![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![3,3-dimethyl-6-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B5910154.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)